2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole core, a trifluoromethoxyphenyl group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, using appropriate trifluoromethoxy-substituted aryl halides . The final step involves the formation of the pyrrolidinecarboxamide moiety through an amide coupling reaction, often facilitated by coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives .
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the benzimidazole core can interact with nucleic acids, potentially disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YL)-N-PHENYL-1-PYRROLIDINECARBOXAMIDE: Lacks the trifluoromethoxy group, resulting in different binding properties and biological activities.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(METHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical reactivity and pharmacokinetics.
Uniqueness
The presence of the trifluoromethoxy group in 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and duration of action in biological systems .
Properties
Molecular Formula |
C19H17F3N4O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)28-13-6-3-5-12(11-13)23-18(27)26-10-4-9-16(26)17-24-14-7-1-2-8-15(14)25-17/h1-3,5-8,11,16H,4,9-10H2,(H,23,27)(H,24,25) |
InChI Key |
DRYZFZVTXYFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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